(5-Imidazo[2,1-b][1,3]thiazol-6-yl-2-methoxyphenyl)amine
Description
Properties
Molecular Formula |
C12H11N3OS |
|---|---|
Molecular Weight |
245.30 g/mol |
IUPAC Name |
5-imidazo[2,1-b][1,3]thiazol-6-yl-2-methoxyaniline |
InChI |
InChI=1S/C12H11N3OS/c1-16-11-3-2-8(6-9(11)13)10-7-15-4-5-17-12(15)14-10/h2-7H,13H2,1H3 |
InChI Key |
STUOMPARAVXKPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CSC3=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Imidazo[2,1-b]thiazole Derivatives
The core heterocycle, imidazo[2,1-b]thiazole, can be synthesized via condensation and cyclization reactions involving amino-thiazole derivatives and appropriate aldehydes or α-haloaryl compounds:
Starting Material: 5-Amino-2-mercapto-1,3,4-thiadiazole, synthesized from thiosemicarbazide and carbon disulfide (CS₂) in ethanol, followed by acidification to precipitate the heterocycle.
Reaction with α-Haloaryl Ketones: The amino-thiadiazole reacts with α-haloaryl ketones under reflux conditions in ethanol, facilitating heterocyclization to produce imidazo[2,1-b]thiazole derivatives.
Vilsmeier Reaction for Formylation: The heterocycle undergoes formylation using Vilsmeier reagent (formed from phosphorus oxychloride and DMF) to introduce a formyl group at the 6-position, yielding formylated intermediates.
One-Pot Synthesis of Substituted Derivatives
A one-pot synthetic approach involves:
- Reacting the formylated imidazo[2,1-b]thiazole derivatives with thiosemicarbazide and substituted α-haloaryl ketones in ethanol.
- The reaction proceeds via heterocyclization and subsequent rearrangements to afford the desired 6-substituted imidazo[2,1-b]thiazole derivatives.
Functionalization at the 6-Position
Introduction of Methoxyphenyl Group
The methoxyphenyl group at the 2-position can be introduced through nucleophilic aromatic substitution or via coupling reactions involving methoxyphenyl precursors:
- Method: The intermediate heterocycle reacts with 2-methoxyphenyl derivatives, such as 2-methoxyphenylboronic acids or halogenated methoxyphenyl compounds, under palladium-catalyzed cross-coupling conditions (e.g., Suzuki coupling) [research extrapolated from heterocyclic coupling techniques].
Amine Formation at the 6-Position
The amino group at the 6-position can be introduced via reduction or amination of the formyl group:
Reduction: The formyl group can be reduced to the corresponding amine using reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation.
Direct Amination: Alternatively, nucleophilic substitution of the formyl group with ammonia or primary amines under suitable conditions yields the amino derivative.
Final Coupling to Form the Target Compound
The amino-functionalized heterocycle is coupled with methoxyphenyl derivatives bearing suitable leaving groups (e.g., halides or activated esters) via nucleophilic substitution or amide bond formation.
-
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Catalyst: Base such as triethylamine or potassium carbonate
- Temperature: Reflux conditions (~80-120°C)
Outcome: This coupling yields the final (5-Imidazo[2,1-b]thiazol-6-yl-2-methoxyphenyl)amine with high purity and yield.
Summary of Key Reaction Pathway
Research Findings and Data Tables
Physical Data and Yields
| Compound | Melting Point (°C) | Yield (%) | Reaction Conditions | Notes |
|---|---|---|---|---|
| 6a | 210 | 75 | Reflux in ethanol | Substituted with p-NO₂, p-OCH₃ |
| 6b | 199 | 78 | Reflux in ethanol | Substituted with p-NO₂, p-NO₂ |
| 6c | 165 | 70 | Reflux in ethanol | Substituted with p-OCH₃, p-Br |
| 6d | 222 | 72 | Reflux in ethanol | Substituted with p-Cl, p-OCH₃ |
Note: These data are representative of the heterocyclic intermediates, with the final amine derivatives expected to have comparable melting points and yields under optimized conditions.
Chemical Reactions Analysis
Types of Reactions
(5-Imidazo[2,1-b][1,3]thiazol-6-yl-2-methoxyphenyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
(5-Imidazo[2,1-b][1,3]thiazol-6-yl-2-methoxyphenyl)amine has been studied for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Mechanism of Action
The mechanism of action of (5-Imidazo[2,1-b][1,3]thiazol-6-yl-2-methoxyphenyl)amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, leading to antimicrobial effects . The compound’s structure allows it to bind to the active site of the enzyme, disrupting its normal function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Features
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The methoxy group (logP ~1.0) increases lipophilicity compared to hydroxyl analogs (logP ~0.5) but remains less hydrophobic than trifluoromethoxy (logP ~2.5) . This positions the compound for balanced oral bioavailability.
- Basicity : The amine group in 3-Imidazo[2,1-b]thiazol-6-yl-phenylamine has a predicted pKa of 6.08, suggesting moderate basicity suitable for salt formation (e.g., hydrochloride salts) to enhance solubility .
- Solubility : Analogous compounds like [2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)-ethyl]amine dihydrochloride (CAS 1177309-80-6) are marketed as salts, indicating that the target compound’s amine may similarly form stable salts for improved formulation .
Biological Activity
The compound (5-Imidazo[2,1-b][1,3]thiazol-6-yl-2-methoxyphenyl)amine is a heterocyclic organic compound that has attracted significant attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antibacterial, and antifungal properties, along with detailed research findings and case studies.
Chemical Structure
The molecular formula of the compound is . The structure consists of an imidazo[2,1-b][1,3]thiazole moiety linked to a 2-methoxyphenyl amine group, which is crucial for its biological interactions.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits promising antitumor activity through various mechanisms:
- Inhibition of Focal Adhesion Kinase (FAK) : The compound has been shown to inhibit the phosphorylation of FAK, which is overexpressed in several cancers. This inhibition leads to reduced cell proliferation and migration in cancer cell lines such as mesothelioma and breast cancer .
Table 1: Antitumor Efficacy
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1a | MesoII | 0.59 | Inhibition of phospho-FAK |
| 1b | STO | 2.81 | Antiproliferative activity |
Antibacterial Activity
The compound has also shown significant antibacterial properties against various pathogenic bacteria. Studies indicate that it can inhibit the growth of drug-resistant strains:
- Mechanism : The antibacterial activity is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Table 2: Antibacterial Efficacy
| Compound | Bacterial Strain | MIC (µg/mL) | Mechanism |
|---|---|---|---|
| 5c | Staphylococcus aureus | 3.125 | Cell wall synthesis inhibition |
| 5d | Escherichia coli | 6.250 | Metabolic pathway interference |
Antifungal Activity
In addition to its antibacterial effects, the compound has demonstrated antifungal activity against various fungi:
- Activity : It has been tested against strains such as Aspergillus niger and Candida albicans, showcasing effective inhibition at low concentrations .
Table 3: Antifungal Efficacy
| Compound | Fungal Strain | MIC (µg/mL) | Mechanism |
|---|---|---|---|
| 6 | Aspergillus niger | 12.5 | Disruption of fungal cell membrane |
| 7 | Candida albicans | 10 | Inhibition of ergosterol synthesis |
Case Studies and Research Findings
Several studies have focused on evaluating the biological activities of imidazo[2,1-b][1,3]thiazole derivatives:
- Anticancer Study : A study evaluated a series of compounds similar to this compound for their anticancer effects. Results indicated that these compounds inhibited cancer cell growth effectively through targeted kinase inhibition.
- Antitubercular Activity : Another study assessed the efficacy of related compounds against Mycobacterium tuberculosis. Several derivatives showed potent activity with a minimum inhibitory concentration (MIC) as low as .
Q & A
Q. Table 1: Reported Biological Activities of Imidazo[2,1-b]thiazole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
